molecular formula C17H27N3O3S B4495369 3-(AZEPANE-1-SULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]BENZAMIDE

3-(AZEPANE-1-SULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]BENZAMIDE

Cat. No.: B4495369
M. Wt: 353.5 g/mol
InChI Key: JDHFIHBAAKRDFB-UHFFFAOYSA-N
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Description

3-(AZEPANE-1-SULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]BENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core with azepane-1-sulfonyl and dimethylaminoethyl substituents, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(AZEPANE-1-SULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Azepane-1-sulfonyl Chloride: Azepane is reacted with chlorosulfonic acid to form azepane-1-sulfonyl chloride.

    Coupling with Benzamide: The azepane-1-sulfonyl chloride is then coupled with benzamide in the presence of a base such as triethylamine to form 3-(azepane-1-sulfonyl)benzamide.

    Introduction of Dimethylaminoethyl Group: The final step involves the reaction of 3-(azepane-1-sulfonyl)benzamide with 2-(dimethylamino)ethyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(AZEPANE-1-SULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylaminoethyl group or the benzamide core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or azepane derivatives.

Scientific Research Applications

3-(AZEPANE-1-SULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(AZEPANE-1-SULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes by forming a stable complex, leading to a decrease in the production of specific metabolites.

Comparison with Similar Compounds

Similar Compounds

    3-(AZEPANE-1-SULFONYL)BENZOIC ACID: Similar structure but lacks the dimethylaminoethyl group.

    3-(AZEPANE-1-SULFONYL)PHENYLAMINE: Similar structure but contains a phenylamine group instead of benzamide.

Uniqueness

3-(AZEPANE-1-SULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]BENZAMIDE is unique due to the presence of both azepane-1-sulfonyl and dimethylaminoethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.

Properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-N-[2-(dimethylamino)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3S/c1-19(2)13-10-18-17(21)15-8-7-9-16(14-15)24(22,23)20-11-5-3-4-6-12-20/h7-9,14H,3-6,10-13H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHFIHBAAKRDFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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